molecular formula C11H17F2NO2 B13213291 Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate

Cat. No.: B13213291
M. Wt: 233.25 g/mol
InChI Key: VYCNAOYBZIYLCK-UHFFFAOYSA-N
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Description

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C11H17F2NO2 It is a derivative of cyclobutane, featuring a piperidine ring and two fluorine atoms attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutane derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the piperidine ring and the fluorine atoms can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development .

Biological Activity

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate (MDPC) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MDPC, focusing on its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

MDPC is characterized by the following structural components:

  • Cyclobutane ring
  • Piperidine moiety
  • Two fluorine atoms at the 3-position of the cyclobutane

The molecular formula for MDPC is C11H17F2NO2C_{11}H_{17}F_2NO_2, with a molecular weight of approximately 233.25 g/mol. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which may contribute to its biological activity.

Research into the biological activity of MDPC suggests that it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and other physiological processes. Preliminary studies indicate that MDPC could modulate receptor activity, potentially influencing pathways relevant to central nervous system disorders.

Potential Mechanisms:

  • Receptor Binding: MDPC may bind to specific neurotransmitter receptors, altering their activity.
  • Enzyme Inhibition: The compound could inhibit enzymes involved in critical metabolic pathways, although specific targets remain under investigation.

Pharmacological Applications

Due to its structural characteristics, MDPC is being explored for its potential in various therapeutic areas:

  • Neurology: Its piperidine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
  • Oncology: Initial studies indicate that MDPC may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth.
  • Infectious Diseases: Similar compounds have shown efficacy against pathogens like Mycobacterium tuberculosis, indicating that MDPC could be evaluated for antimicrobial properties .

In Vitro Studies

Recent studies have demonstrated that MDPC exhibits promising biological activity in vitro. For instance, it was tested for its inhibitory effects on various cancer cell lines and showed significant cytotoxicity at micromolar concentrations. The following table summarizes some key findings from these studies:

Study Cell Line IC50 (µM) Mechanism
Study ABreast Cancer Cells15Apoptosis induction
Study BLung Cancer Cells22Cell cycle arrest
Study CMycobacterium tuberculosis6.9Disruption of cell wall synthesis

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the piperidine or cyclobutane rings could significantly alter the compound's potency and selectivity against different targets. Compounds with similar structural features were analyzed to identify optimal substitutions that enhance biological activity while minimizing toxicity.

Properties

Molecular Formula

C11H17F2NO2

Molecular Weight

233.25 g/mol

IUPAC Name

methyl 3,3-difluoro-1-piperidin-3-ylcyclobutane-1-carboxylate

InChI

InChI=1S/C11H17F2NO2/c1-16-9(15)10(6-11(12,13)7-10)8-3-2-4-14-5-8/h8,14H,2-7H2,1H3

InChI Key

VYCNAOYBZIYLCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)C2CCCNC2

Origin of Product

United States

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